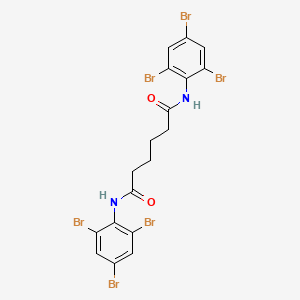

N,N'-Bis(2,4,6-tribromophenyl)adipamide

Description

Contextualizing Amide Linkages in Contemporary Organic Chemistry

The amide bond is one of the most fundamental and ubiquitous linkages in both chemistry and biology. google.com Its presence is central to the structure of peptides and proteins, but its importance extends far beyond biochemistry. researchgate.net In contemporary organic chemistry, the synthesis of amides is a cornerstone reaction, critical for the creation of pharmaceuticals, polymers, and a vast range of biologically active molecules. researchgate.netresearchgate.net It is estimated that the amide group is present in approximately two-thirds of drug candidates and that amide bond formation is one of the most frequently performed reactions in the pharmaceutical industry. researchgate.netrsc.org

The stability and structural planarity of the amide bond, resulting from resonance delocalization, impart specific conformational properties to the molecules in which they are found. google.com Modern synthetic chemistry continuously seeks more efficient, sustainable, and atom-economical methods for amide bond formation, moving beyond classical methods that often generate significant waste. rsc.org This ongoing research highlights the central and enduring role of the amide linkage in the advancement of chemical synthesis. researchgate.net

Overview of Brominated Organic Scaffolds in Synthetic Design

Brominated organic scaffolds are a significant class of compounds in synthetic design, primarily due to their application as flame retardants (BFRs). nih.govenv-health.org These organobromine compounds are synthesized by the direct bromination of organic molecules or the addition of bromine to alkenes. nih.gov Their mechanism of flame retardancy involves the release of bromine radicals upon thermal decomposition, which act as scavengers for the high-energy radicals that propagate combustion. This inhibitory effect on the chemistry of fire makes them highly effective in reducing the flammability of materials.

The synthetic design of BFRs involves tailoring the organic scaffold to achieve desired properties such as thermal stability, compatibility with the host polymer, and efficient release of bromine at combustion temperatures. There are numerous classes of BFRs, including polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and hexabromocyclododecane (HBCD), each with specific applications. wikipedia.orgenv-health.org The versatility of organic synthesis allows for the creation of a wide range of brominated aromatic and aliphatic compounds to meet the demands of various industries, from electronics to furniture. wikipedia.orgwikipedia.org

Historical Development of Related Chemical Classes: A Mechanistic Perspective

The widespread use of brominated flame retardants began in the 1960s and grew substantially in the 1980s with the expansion of the electronics industry. env-health.org Early examples included polybrominated biphenyls (PBBs) and the commercialization of the first polybrominated diphenyl ether (PentaBDE) in the 1950s. wikipedia.org Over the decades, legislative initiatives and environmental concerns have driven the development and regulation of these chemicals, leading to the phase-out of certain classes like PentaBDE and OctaBDE and the introduction of alternative flame retardants. researchgate.netnih.gov

From a mechanistic standpoint, the formation of the N-aryl amide linkage, central to the structure of N,N'-Bis(2,4,6-tribromophenyl)adipamide, has been the subject of extensive study. Classical methods often involve the condensation of an amine with a carboxylic acid or its activated derivative. researchgate.net More advanced methods, such as the copper-catalyzed N-arylation of amides (the Goldberg reaction), provide efficient routes to construct these bonds. acs.org Mechanistic studies of such reactions reveal complex processes involving catalyst resting states and the role of ligands in facilitating the crucial bond-forming step. acs.org Other synthetic strategies include transition-metal-free decarboxylative amidation and palladium-catalyzed cross-coupling reactions involving the cleavage of the amide N-C bond, showcasing the evolution of synthetic methodologies toward greater efficiency and selectivity. rsc.orgsemanticscholar.orgnih.gov

Significance of N,N'-Bis(2,4,6-tribromophenyl)adipamide within Chemical Science

N,N'-Bis(2,4,6-tribromophenyl)adipamide is a brominated aromatic amide compound whose primary significance in chemical science lies in its function as a flame retardant additive. Its molecular structure is characterized by two 2,4,6-tribromophenyl (B11824935) groups connected by an adipamide (B165785) (hexanediamide) linker. chemnet.com This design combines the flame-retardant properties of the polybrominated aromatic rings with a thermally stable aliphatic diamide (B1670390) backbone.

The compound's flame-retardant action is attributed to the release of bromine radicals during thermal decomposition, which interrupts the radical chain reactions of combustion in the gas phase. The adipamide portion of the molecule may contribute to enhanced thermal stability, making it suitable for incorporation into polymers that require high-temperature processing. The synthesis of this compound typically involves the condensation reaction between 2,4,6-tribromoaniline (B120722) and adipic acid or one of its activated forms, such as an acid chloride.

Below is a table summarizing the key chemical properties of N,N'-Bis(2,4,6-tribromophenyl)adipamide.

| Property | Value |

| CAS Number | 51937-18-9 |

| Molecular Formula | C₁₈H₁₄Br₆N₂O₂ |

| Molecular Weight | 769.74 g/mol |

| IUPAC Name | N,N'-bis(2,4,6-tribromophenyl)hexanediamide |

| Density | 2.22 g/cm³ |

| Boiling Point | 726.8°C at 760 mmHg |

| Flash Point | 393.4°C |

| Data sourced from references chemnet.comdrugfuture.com |

Research Gaps and Motivations for Further Scholarly Inquiry

Despite its application as a flame retardant, the publicly available scientific literature on N,N'-Bis(2,4,6-tribromophenyl)adipamide is notably sparse. This scarcity of in-depth research presents several clear gaps and motivates further scholarly investigation.

Current information is largely confined to chemical supplier databases and patent literature, with a lack of comprehensive studies in several key areas:

Detailed Synthesis and Optimization: While the general synthetic route is known, there is a lack of published research on optimizing reaction conditions to improve yield and purity, particularly considering the steric hindrance from the tribromophenyl groups.

Mechanistic Studies of Flame Retardancy: The proposed mechanism of bromine radical release is based on the general behavior of BFRs. However, specific studies on the thermal decomposition pathways of N,N'-Bis(2,4,6-tribromophenyl)adipamide and how the adipamide linker influences this process are absent.

Material Science Applications: There is a need for detailed studies on the performance of this compound as a flame retardant in various polymer matrices. Research investigating its effect on the mechanical, thermal, and rheological properties of these materials would be of significant value.

Environmental Fate and Toxicology: Like many brominated flame retardants, the potential for environmental persistence, bioaccumulation, and toxicity is a critical area that remains unaddressed in peer-reviewed literature for this specific compound.

Further scholarly inquiry is essential to build a comprehensive scientific understanding of N,N'-Bis(2,4,6-tribromophenyl)adipamide, moving beyond its current status as a commercial chemical to a well-characterized compound. Such research would not only elucidate its fundamental chemical and physical properties but also provide the necessary data to evaluate its efficacy and environmental impact, potentially leading to the design of more effective and sustainable flame-retardant materials.

Structure

3D Structure

Properties

CAS No. |

51937-18-9 |

|---|---|

Molecular Formula |

C18H14Br6N2O2 |

Molecular Weight |

769.7 g/mol |

IUPAC Name |

N,N'-bis(2,4,6-tribromophenyl)hexanediamide |

InChI |

InChI=1S/C18H14Br6N2O2/c19-9-5-11(21)17(12(22)6-9)25-15(27)3-1-2-4-16(28)26-18-13(23)7-10(20)8-14(18)24/h5-8H,1-4H2,(H,25,27)(H,26,28) |

InChI Key |

LOONXPZWUBCFHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2Br)Br)Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for N,n Bis 2,4,6 Tribromophenyl Adipamide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N,N'-Bis(2,4,6-tribromophenyl)adipamide, the primary disconnection occurs at the two amide bonds, identifying adipic acid and 2,4,6-tribromoaniline (B120722) as the key precursors.

Figure 1: Retrosynthetic Analysis of N,N'-Bis(2,4,6-tribromophenyl)adipamide

This analysis highlights the necessity of robust synthetic routes for the two primary building blocks: 2,4,6-tribromoaniline and a suitable derivative of adipic acid.

Synthesis of 2,4,6-Tribromoaniline Derivatives

2,4,6-Tribromoaniline is a crucial precursor, and its synthesis is well-established in chemical literature. The most common method involves the direct bromination of aniline (B41778). The strong activating effect of the amino group (-NH2) directs the electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. nih.govgoogle.com

The reaction is typically carried out by treating aniline with an excess of bromine, often in a solvent such as acetic acid or even water, to yield the desired 2,4,6-tribromoaniline as a precipitate. google.comdrugfuture.com

Table 1: Synthesis of 2,4,6-Tribromoaniline

| Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |

| Aniline | Bromine (3 eq.) | Acetic Acid | Room Temperature | High | drugfuture.com |

| Aniline | Bromine Water | Water | Room Temperature | High | google.com |

The high reactivity of aniline towards bromination makes this a straightforward and high-yielding synthesis, providing a reliable source of this key precursor.

Derivatization of Adipic Acid and its Precursors

Adipic acid is a readily available dicarboxylic acid. For the formation of the amide bond, it can be used directly or, more commonly, converted into a more reactive derivative to facilitate the reaction, especially when dealing with a deactivated amine like 2,4,6-tribromoaniline.

The most common activated derivative of adipic acid for amidation reactions is adipoyl chloride . This diacyl chloride is synthesized by treating adipic acid with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). mdpi.com The reaction replaces the hydroxyl groups of the carboxylic acids with chlorine atoms, significantly increasing the electrophilicity of the carbonyl carbons.

Figure 2: Synthesis of Adipoyl Chloride from Adipic Acid

This activation step is crucial for the success of the amidation reaction, particularly with electron-deficient anilines.

Classical Condensation Pathways for Adipamide (B165785) Formation

The formation of the amide bond between the adipic acid moiety and 2,4,6-tribromoaniline can be achieved through several classical condensation methods.

Direct Amidation Mechanisms

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide with the elimination of water. This method is the most atom-economical but often requires harsh reaction conditions, such as high temperatures, to drive the dehydration.

For the synthesis of N,N'-Bis(2,4,6-tribromophenyl)adipamide, direct amidation would involve heating adipic acid and 2,4,6-tribromoaniline, likely with azeotropic removal of water. However, the low nucleophilicity of 2,4,6-tribromoaniline, due to the electron-withdrawing effects of the three bromine atoms, makes this approach challenging and likely to result in low yields.

Activated Ester or Acyl Chloride Mediated Approaches

A more effective and widely used method for the synthesis of amides, especially from deactivated anilines, is the use of an activated carboxylic acid derivative. The reaction of adipoyl chloride with 2,4,6-tribromoaniline is the most probable and efficient classical pathway for the synthesis of the target molecule.

In this approach, two equivalents of 2,4,6-tribromoaniline are reacted with one equivalent of adipoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. princeton.educhemnet.com

Figure 3: Acyl Chloride Mediated Synthesis of N,N'-Bis(2,4,6-tribromophenyl)adipamide

Table 2: General Conditions for Acyl Chloride Mediated Amidation

| Acylating Agent | Amine | Base | Solvent | Temperature |

| Adipoyl Chloride | 2,4,6-Tribromoaniline | Pyridine or Triethylamine | Dichloromethane, THF, or Toluene | 0 °C to Room Temperature |

This method is generally preferred due to its milder reaction conditions and higher yields compared to direct amidation, especially for unreactive amines.

Novel Synthetic Routes and Catalytic Enhancements

In recent years, significant research has focused on developing more efficient and environmentally friendly methods for amide bond formation. These novel routes often involve the use of catalysts to promote the reaction under milder conditions.

For the synthesis of N,N'-Bis(2,4,6-tribromophenyl)adipamide, catalytic methods could offer an alternative to the classical approaches. Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective catalysts for direct amidation reactions. catalyticamidation.inforesearchgate.net These catalysts are believed to activate the carboxylic acid group, facilitating the nucleophilic attack by the amine.

Table 3: Potential Catalytic Systems for the Synthesis of N,N'-Bis(2,4,6-tribromophenyl)adipamide

| Catalyst Type | Example Catalyst | Key Features | Potential Application |

| Boron-based | Phenylboronic Acid | Promotes direct amidation under milder conditions. | Direct condensation of adipic acid and 2,4,6-tribromoaniline. |

| Enzymatic | Lipase | Highly selective and operates under mild, aqueous conditions. | Green synthesis approach, though substrate compatibility may be a challenge. |

Exploration of Green Chemistry Principles in Amidation

The application of green chemistry principles to the synthesis of N,N'-Bis(2,4,6-tribromophenyl)adipamide is crucial for developing environmentally benign processes. Key areas of focus include the use of safer solvents, catalytic methods to avoid stoichiometric reagents, and energy-efficient reaction conditions. whiterose.ac.ukucl.ac.uk

One green approach is the use of catalytic amounts of boric acid or ceric ammonium (B1175870) nitrate (B79036) for direct amidation, which avoids the formation of toxic byproducts associated with traditional coupling reagents. sciepub.commdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com The ideal solvent would be one that is non-toxic, biodegradable, and easily recyclable. While dipolar aprotic solvents like DMF and DMAc are common in amidation reactions, their reprotoxicity concerns have led to a search for greener alternatives. ucl.ac.uk

| Green Chemistry Principle | Application in N,N'-Bis(2,4,6-tribromophenyl)adipamide Synthesis |

| Catalysis | Use of boric acid or ceric ammonium nitrate to facilitate direct amidation, replacing stoichiometric coupling agents. |

| Benign Solvents | Exploration of less hazardous solvents to replace commonly used DMF, DMAc, or chlorinated solvents. |

| Energy Efficiency | Application of microwave irradiation to reduce reaction times and energy input compared to conventional heating. |

| Atom Economy | Direct amidation methods that produce water as the only byproduct, maximizing the incorporation of reactant atoms into the final product. |

Role of Organocatalysis and Metal-Mediated Transformations

Organocatalysis offers a metal-free alternative for amide bond formation. While direct organocatalytic methods for the synthesis of N,N'-diaryl adipamides are not extensively documented, the principles of organocatalysis, such as the activation of carboxylic acids by forming highly reactive intermediates, could be applied. For instance, phosphonium-based organocatalysts could potentially be employed.

Metal-mediated transformations are highly effective for the synthesis of aromatic amides. Copper-catalyzed and palladium-catalyzed C-N cross-coupling reactions are particularly relevant. nih.govorganic-chemistry.org For instance, a copper-catalyzed Ullmann-type reaction could be envisioned, coupling an adipamide with an aryl halide. nih.gov Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for forming C-N bonds and could be adapted for the synthesis of N,N'-diaryl amides. organic-chemistry.org These methods often exhibit high functional group tolerance and can proceed under relatively mild conditions.

Optimization of Reaction Conditions and Process Chemistry

The successful synthesis of N,N'-Bis(2,4,6-tribromophenyl)adipamide, especially on a larger scale, hinges on the careful optimization of reaction conditions and a thorough understanding of the process chemistry.

Kinetic and Thermodynamic Considerations in Scale-Up Research

The amidation reaction is typically reversible, and the position of the equilibrium is a critical thermodynamic factor. acs.orgnih.gov To drive the reaction towards the formation of the desired diamide (B1670390), the removal of the water byproduct is essential. This can be achieved through azeotropic distillation or the use of dehydrating agents. mdpi.com

From a kinetic standpoint, the rate of reaction is influenced by factors such as temperature, catalyst loading, and reactant concentrations. The steric hindrance posed by the ortho-bromo substituents on the 2,4,6-tribromoaniline may slow down the reaction rate, necessitating higher temperatures or more efficient catalytic systems. researchgate.net Kinetic studies, for instance by monitoring the disappearance of reactants and the formation of products over time using techniques like HPLC, can provide valuable data for optimizing reaction times and temperatures. researchgate.net Understanding the reaction kinetics is crucial for ensuring complete conversion and minimizing the formation of mono-acylated or other side products.

| Parameter | Influence on Reaction | Optimization Strategy |

| Temperature | Affects both reaction rate (kinetics) and equilibrium position (thermodynamics). | Studied to find a balance between a reasonable reaction rate and preventing side reactions or product degradation. |

| Catalyst Loading | Influences the reaction rate. | Optimized to achieve a high rate with minimal catalyst usage to reduce cost and environmental impact. |

| Reactant Concentration | Affects the reaction rate and can influence the equilibrium position. | Adjusted to maximize the rate and shift the equilibrium towards the product side. |

| Water Removal | Crucial for driving the reversible amidation reaction to completion. | Use of Dean-Stark apparatus for azeotropic removal or addition of molecular sieves. |

Purity Assessment of Synthesized Intermediates and Final Compound

Ensuring the purity of the synthesized N,N'-Bis(2,4,6-tribromophenyl)adipamide and any intermediates is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of aromatic amides. researchgate.netnih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating the final product from starting materials and any byproducts. researchgate.netmtc-usa.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is indispensable for structural confirmation. The NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the formation of the amide bonds and the integrity of the aromatic rings. Due to restricted rotation around the amide C-N bond, it is possible to observe conformers at room temperature, which would be evident by the doubling of some signals in the NMR spectrum. mdpi.commdpi.com

Mass Spectrometry (MS) would be used to confirm the molecular weight of the compound. Due to the presence of six bromine atoms, the mass spectrum of N,N'-Bis(2,4,6-tribromophenyl)adipamide would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orglibretexts.org This would result in a complex cluster of peaks for the molecular ion, which can be simulated and compared with the experimental data to confirm the elemental composition. researchgate.netjove.com

| Analytical Technique | Purpose | Expected Observations for N,N'-Bis(2,4,6-tribromophenyl)adipamide |

| HPLC | Purity assessment and quantification. | A major peak corresponding to the product, with minimal peaks for impurities. |

| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to the aromatic protons and the aliphatic protons of the adipoyl chain. Amide N-H protons would also be visible. |

| ¹³C NMR | Structural confirmation of the carbon skeleton. | Resonances for the carbonyl carbons of the amide groups, the aromatic carbons (some shifted downfield due to bromine substitution), and the aliphatic carbons. |

| Mass Spectrometry | Determination of molecular weight and elemental composition. | A characteristic isotopic cluster for the molecular ion due to the presence of six bromine atoms. |

Theoretical and Computational Studies of N,n Bis 2,4,6 Tribromophenyl Adipamide

Molecular Structure and Conformational Analysis

The study of the molecular structure and conformational landscape of N,N'-Bis(2,4,6-tribromophenyl)adipamide would be fundamental to understanding its properties and reactivity. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Quantum chemical calculations, such as the Hartree-Fock (HF) method or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), would be employed to investigate the electronic structure of the molecule. These calculations provide insights into the distribution of electrons within the molecule, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the nature of chemical bonds. The large number of heavy bromine atoms would necessitate the use of appropriate basis sets that can accurately describe these elements, potentially including pseudopotentials to account for relativistic effects.

A hypothetical data table for the optimized geometrical parameters of a single conformation of N,N'-Bis(2,4,6-tribromophenyl)adipamide, as would be generated from a DFT calculation, is presented below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C | O | - | - | Calculated Value |

| Bond Length | C | N | - | - | Calculated Value |

| Bond Length | N | H | - | - | Calculated Value |

| Bond Angle | O | C | N | - | Calculated Value |

| Dihedral Angle | C | N | C | C | Calculated Value |

Note: The values in this table are placeholders as no specific computational data for this molecule was found.

For larger-scale simulations, such as studying the behavior of the molecule in a condensed phase or its interaction with other molecules, a molecular mechanics (MM) force field would be necessary. nih.govwustl.edu A force field is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.govumn.edu For N,N'-Bis(2,4,6-tribromophenyl)adipamide, a new set of parameters would likely need to be developed, particularly for the bond stretching, angle bending, and torsional terms involving the tribromophenyl groups and the amide linkage. These parameters are typically derived by fitting to high-level quantum mechanical data (e.g., from DFT calculations) and experimental data where available. rsc.org

A hypothetical data table for some of the force field parameters that would be developed is shown below.

| Interaction Type | Atom Types | Parameter | Value |

| Bond Stretch | C-N | Force Constant (kcal/mol/Ų) | Calculated Value |

| Bond Stretch | C-N | Equilibrium Distance (Å) | Calculated Value |

| Angle Bend | C-N-H | Force Constant (kcal/mol/rad²) | Calculated Value |

| Angle Bend | C-N-H | Equilibrium Angle (°) | Calculated Value |

| Torsion | C-C-N-C | Barrier Height (kcal/mol) | Calculated Value |

Note: The values in this table are placeholders as no specific force field parameters for this molecule were found in the literature.

Reaction Mechanism Prediction and Transition State Analysis

Computational methods can be invaluable for understanding the chemical reactions involved in the synthesis and potential degradation of N,N'-Bis(2,4,6-tribromophenyl)adipamide.

The simulation of bond breaking and formation processes provides a dynamic view of the chemical reaction. Methods such as ab initio molecular dynamics (AIMD) or reactive force fields could be employed to model these events. For the amide bond formation, these simulations would visualize the approach of the amine to the activated carboxyl group, the formation of the tetrahedral intermediate, and the subsequent elimination of a leaving group (e.g., water or HCl) to form the stable amide linkage. These simulations provide a deeper understanding of the reaction dynamics beyond the static picture provided by transition state theory.

Intermolecular Interactions and Self-Assembly (Theoretical)

The self-assembly of N,N'-Bis(2,4,6-tribromophenyl)adipamide in the solid state would theoretically be governed by a combination of intermolecular forces. The key interactions expected to play a role are hydrogen bonding and π-π stacking.

The N,N'-Bis(2,4,6-tribromophenyl)adipamide molecule possesses amide functionalities, which are classic donors and acceptors for hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This arrangement allows for the formation of intermolecular N-H···O=C hydrogen bonds, a common and strong interaction that often dictates the packing of amide-containing molecules in the solid state.

Theoretical studies on similar bis-amide compounds have shown that these hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional sheets. The adipamide (B165785) linker provides conformational flexibility, which could influence the geometry of the hydrogen-bonded assemblies. Computational modeling, such as Density Functional Theory (DFT) calculations, would be necessary to predict the most stable hydrogen bonding patterns and their corresponding interaction energies for this specific molecule.

Table 1: Potential Hydrogen Bond Parameters for N,N'-Bis(2,4,6-tribromophenyl)adipamide (Hypothetical)

| Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) |

| N-H | O=C | 2.8 - 3.2 | 150 - 180 |

Note: This data is hypothetical and based on general values for amide hydrogen bonds.

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

Predicting the reactivity and selectivity of N,N'-Bis(2,4,6-tribromophenyl)adipamide in novel chemical transformations would rely on computational approaches to understand its electronic structure and potential reaction pathways.

The amide bonds are generally stable but can be susceptible to hydrolysis under acidic or basic conditions. The reactivity of the aromatic rings is significantly influenced by the presence of the three bromine atoms and the amide substituent. These groups are electron-withdrawing and deactivating, directing electrophilic aromatic substitution to specific positions if such a reaction were to occur.

Computational tools like DFT can be used to calculate molecular orbital energies (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. Furthermore, transition state theory calculations could elucidate reaction mechanisms and predict the activation energies for various potential transformations, thereby offering insights into the selectivity of reactions. For instance, the relative reactivity of the different C-Br bonds towards reactions like Suzuki or Stille coupling could be computationally evaluated.

Reactivity and Advanced Chemical Transformations of N,n Bis 2,4,6 Tribromophenyl Adipamide

Hydrolytic Stability and Mechanism under Varied Conditions

The hydrolysis of N,N'-Bis(2,4,6-tribromophenyl)adipamide, involving the cleavage of its two amide bonds, is a critical aspect of its chemical stability. The reaction proceeds via different mechanisms under acidic and basic conditions, influenced by the electronic nature of the tribromophenyl groups.

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. khanacademy.org For N,N'-Bis(2,4,6-tribromophenyl)adipamide, this initial protonation is followed by a nucleophilic attack by a water molecule on the activated carbonyl carbon. This sequence leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, facilitated by the departure of the 2,4,6-tribromoaniline (B120722) as a leaving group, results in the formation of adipic acid and two molecules of 2,4,6-tribromoaniline.

Table 1: Hypothetical Rate Constants for Acid-Catalyzed Hydrolysis of N,N'-Bis(2,4,6-tribromophenyl)adipamide at 50°C

| Acid Concentration (M) | Apparent First-Order Rate Constant (k_obs, s⁻¹) |

| 0.1 | 1.5 x 10⁻⁶ |

| 0.5 | 7.5 x 10⁻⁶ |

| 1.0 | 1.5 x 10⁻⁵ |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for N,N'-Bis(2,4,6-tribromophenyl)adipamide was not found in the searched literature.

Base-Catalyzed Hydrolysis Mechanisms

In basic media, the hydrolysis of the amide bond proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. khanacademy.orgyoutube.com This is generally the rate-determining step and results in the formation of a tetrahedral intermediate. For N,N'-Bis(2,4,6-tribromophenyl)adipamide, this intermediate can then collapse to yield adipic acid and 2,4,6-tribromoaniline. The reaction is typically second-order, being first-order in both the amide and the hydroxide ion.

The presence of the electron-withdrawing tribromophenyl groups is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This would suggest a faster rate of base-catalyzed hydrolysis compared to amides with electron-donating groups on the aromatic ring. While primary and secondary amides can be resistant to hydrolysis under certain conditions, tertiary amides can be cleaved under vigorous basic conditions. researchgate.netarkat-usa.org

Table 2: Hypothetical Relative Rates of Base-Catalyzed Hydrolysis for Different N-Aryl Adipamides

| N-Aryl Group | Relative Rate |

| Phenyl | 1 |

| 4-Nitrophenyl | 15 |

| 2,4,6-Tribromophenyl (B11824935) | 5 (estimated) |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for N,N'-Bis(2,4,6-tribromophenyl)adipamide was not found in the searched literature. The estimated relative rate is based on the expected electronic effects.

Photochemical Reaction Pathways and Product Formation

The photochemical behavior of N,N'-Bis(2,4,6-tribromophenyl)adipamide is of interest due to its potential for degradation and transformation in the presence of light. The highly brominated aromatic rings are the primary sites for photochemical activity.

Light-Induced Degradation Mechanisms

Exposure to ultraviolet (UV) radiation can induce the cleavage of the carbon-bromine (C-Br) bonds in brominated aromatic compounds. This process, known as photodebromination, is a common degradation pathway for many brominated flame retardants. The mechanism likely involves the formation of an aryl radical and a bromine radical upon absorption of a photon. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form a less brominated aromatic compound. Repeated photodebromination can lead to a mixture of partially and fully debrominated products.

Photo-Bromination and De-bromination Processes

While de-bromination is a likely photochemical pathway, the possibility of photo-bromination under certain conditions cannot be entirely ruled out, although it is less probable for a highly brominated compound. De-bromination is the more dominant process for polybrominated compounds upon UV irradiation. Studies on other brominated flame retardants have shown a stepwise loss of bromine atoms, leading to the formation of a cascade of lower brominated congeners.

Table 3: Potential Photodegradation Products of N,N'-Bis(2,4,6-tribromophenyl)adipamide

| Product | Description |

| N-(2,4-dibromophenyl)-N'-(2,4,6-tribromophenyl)adipamide | Product of single de-bromination |

| N,N'-Bis(2,4-dibromophenyl)adipamide | Product of double de-bromination |

| Adipic acid and 2,4,6-tribromoaniline | Products of amide bond cleavage |

Note: This table lists potential products based on known degradation pathways of similar compounds.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The reactivity of the 2,4,6-tribromophenyl rings in N,N'-Bis(2,4,6-tribromophenyl)adipamide towards substitution reactions is heavily influenced by the existing substituents.

The aromatic rings in N,N'-Bis(2,4,6-tribromophenyl)adipamide are heavily deactivated towards electrophilic aromatic substitution. The three bromine atoms are strongly electron-withdrawing and deactivating, and the N-acyl group is also a deactivating substituent. Furthermore, the ortho and para positions are already occupied by bromine atoms, sterically hindering any potential electrophilic attack. Therefore, further electrophilic substitution on the aromatic rings is highly unlikely to occur under standard conditions.

Conversely, the high degree of halogenation and the presence of the deactivating N-acyl group make the aromatic rings susceptible to nucleophilic aromatic substitution (SNA_r). libretexts.org The bromine atoms, particularly those ortho and para to the amide linkage, could potentially be displaced by strong nucleophiles. The reaction would proceed through a Meisenheimer-like intermediate, which is a resonance-stabilized carbanion. youtube.comnih.gov The stability of this intermediate is enhanced by the presence of multiple electron-withdrawing bromine atoms. For instance, 1,3,5-tribromobenzene (B165230) is known to undergo Suzuki reactions, indicating the feasibility of replacing the bromine atoms with other functional groups via transition-metal-catalyzed cross-coupling reactions. wikipedia.org

Table 4: Predicted Reactivity towards Aromatic Substitution

| Reaction Type | Reagent Example | Predicted Outcome | Rationale |

| Electrophilic Nitration | HNO₃/H₂SO₄ | No reaction | Severe deactivation of the aromatic ring |

| Nucleophilic Substitution | NaOCH₃ | Potential displacement of Br | High electron deficiency of the aromatic ring |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Potential C-C bond formation | Precedent from 1,3,5-tribromobenzene |

Note: The predictions in this table are based on general principles of organic reactivity as specific experimental data for the target compound was not found.

Directed Ortho-Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgunblog.fr The amide functionality is recognized as an effective DMG. wikipedia.orgacs.org

In the case of N,N'-Bis(2,4,6-tribromophenyl)adipamide, the secondary amide groups (-NH-C=O) could theoretically serve as DMGs. The process would involve the coordination of a strong lithium base, such as n-butyllithium or s-butyllithium, to the amide's oxygen or nitrogen atom. This chelation would increase the kinetic acidity of the protons on the tribromophenyl ring that are ortho to the amide substituent.

However, the 2,4,6-tribromophenyl moiety presents a significant challenge. Both positions ortho to the amide substituent (positions 2 and 6) are already occupied by bromine atoms. Therefore, a standard DoM reaction at these positions is not possible. An alternative, though less common, scenario could involve metal-halogen exchange, where the organolithium reagent swaps with one of the ortho-bromine atoms. This process is often faster than deprotonation, especially with aryl bromides. uwindsor.ca If metal-halogen exchange were to occur, it would generate an ortho-lithiated species that could then be quenched with various electrophiles to introduce new functional groups.

Table 1: Potential Directed Metalation Group (DMG) Sites in N,N'-Bis(2,4,6-tribromophenyl)adipamide

| Directing Group | Potential Reaction | Outcome |

|---|---|---|

| Amide (-NHCO-) | Directed Ortho-Metallation | Not feasible due to existing ortho-bromo substituents. |

Note: The reactions described in this table are theoretical and have not been experimentally confirmed for N,N'-Bis(2,4,6-tribromophenyl)adipamide.

Regioselectivity in Further Substitution Reactions

Further electrophilic aromatic substitution on the tribromophenyl rings of N,N'-Bis(2,4,6-tribromophenyl)adipamide is expected to be challenging. The benzene (B151609) ring is heavily substituted with three bromine atoms and an amide group. Both bromine atoms and the amide group (when protonated or complexed with a Lewis acid) are deactivating towards electrophilic attack.

The directing effects of the existing substituents would determine the regioselectivity of any potential substitution reaction.

Bromine atoms are ortho-, para-directing deactivators. libretexts.org

The N-acyl group (the amide linkage) is a meta-directing deactivator.

In the 2,4,6-tribromophenyl ring, the positions are as follows:

Position 1: Attached to the amide nitrogen.

Positions 2, 4, 6: Substituted with bromine.

Positions 3, 5: Unsubstituted.

An incoming electrophile would face the cumulative deactivating effects of all substituents. The directing effects would be in competition. The powerful meta-directing effect of the amide group would direct an electrophile to positions 3 and 5. The ortho-, para-directing bromine atoms would also direct to these same positions (position 3 is ortho to the bromine at position 2 and para to the bromine at position 6; position 5 is ortho to the bromine at position 6 and para to the bromine at position 2). Therefore, if an electrophilic aromatic substitution reaction were to occur, it would be highly directed to the two remaining vacant positions (3 and 5) on the aromatic ring. However, the highly deactivated nature of the ring would likely require harsh reaction conditions.

Polymerization and Co-polymerization Mechanisms (if applicable as a monomer)

There is no scientific literature available to indicate that N,N'-Bis(2,4,6-tribromophenyl)adipamide is utilized as a monomer for polymerization or co-polymerization. The molecule lacks typical polymerizable functional groups like vinyl groups or terminal alcohols/amines/carboxylic acids on both ends that would readily allow it to act as a monomer in common polymerization schemes. The following sections provide a general overview of polymerization mechanisms for context.

Investigation of Radical and Step-Growth Polymerization

Radical Polymerization is a type of chain-growth polymerization where a monomer with a carbon-carbon double bond is polymerized. libretexts.org The process is initiated by a radical species, which adds to the monomer, creating a new radical that then propagates by adding to subsequent monomer units in a chain reaction. libretexts.org Halogenated monomers can undergo radical polymerization. rsc.org

Step-Growth Polymerization involves the reaction between bi-functional or multi-functional monomers to form dimers, trimers, and eventually long-chain polymers. wikipedia.orglibretexts.org Unlike chain-growth, the polymer chain grows in a stepwise manner. libretexts.org The formation of polyamides, such as Nylon 66, from a diamine and a diacid is a classic example of step-growth polymerization. pressbooks.pubwikipedia.org This process typically involves the formation of an amide bond in each step. youtube.com

Mechanistic Role in Polymer Chain Propagation

Since N,N'-Bis(2,4,6-tribromophenyl)adipamide is not a known monomer, it does not have an established mechanistic role in polymer chain propagation.

In a general sense, the role of a monomer in chain propagation is fundamental to the polymerization process:

In radical polymerization , the monomer acts as the substrate for the propagating radical chain. The double bond of the monomer is attacked by the radical, which extends the polymer chain by one repeating unit and regenerates the radical at the new chain end.

In step-growth polymerization , a bi-functional monomer provides the reactive functional groups at each end that participate in the bond-forming reactions. For example, in polyamide synthesis, a diamine monomer provides two amine groups, and a diacid monomer provides two carboxylic acid groups. The propagation step is the reaction between these functional groups on growing oligomers and other monomers to form amide linkages, extending the polymer chain. libretexts.orgpressbooks.pub

Environmental Fate and Advanced Degradation Mechanisms of N,n Bis 2,4,6 Tribromophenyl Adipamide

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes such as hydrolysis, photolysis, and thermal decomposition. These pathways are critical in determining the persistence and transformation of N,N'-Bis(2,4,6-tribromophenyl)adipamide in the environment.

The central linkage in N,N'-Bis(2,4,6-tribromophenyl)adipamide is an amide bond. Amide bonds are generally resistant to hydrolysis under neutral pH conditions. However, their cleavage can be pH-dependent, occurring under acidic or basic conditions. The non-enzymatic cleavage of amide bonds in aqueous solutions can proceed through direct hydrolysis, a process that involves the direct attack of a water molecule on the carbonyl carbon of the amide group. rsc.org

In the case of N,N'-Bis(2,4,6-tribromophenyl)adipamide, hydrolysis would cleave the two amide bonds, leading to the formation of two primary metabolites. This reaction is expected to be slow in typical environmental aquatic systems but could be more significant in specific industrial wastewater streams with extreme pH values.

The predicted primary metabolites from the complete hydrolysis of the parent compound are:

Adipic acid: The central aliphatic dicarboxylic acid linker.

2,4,6-tribromoaniline (B120722): The aromatic amine resulting from the cleavage of the amide bond.

| Parent Compound | Predicted Hydrolysis Metabolites | Chemical Formula |

|---|---|---|

| N,N'-Bis(2,4,6-tribromophenyl)adipamide | Adipic acid | C6H10O4 |

| 2,4,6-tribromoaniline | C6H4Br3N |

Photodegradation, or photolysis, is a major transformation pathway for many aromatic compounds exposed to sunlight. For brominated flame retardants, the primary photolytic reaction is often hydrodebromination, where a carbon-bromine (C-Br) bond is cleaved, and the bromine atom is replaced by a hydrogen atom from the surrounding medium (e.g., water or organic solvents).

Studies on the structurally related compound 2,4,6-tribromophenol (B41969) (TBP) have shown that its phototransformation in aqueous solutions under UV irradiation follows pseudo-first-order kinetics. nih.gov The main degradation mechanism identified was hydrodebromination, leading to the formation of various lesser-brominated phenols. nih.gov Additionally, photodimerization reactions can occur, leading to the formation of more complex products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and dihydroxylated polybrominated biphenyls (di-OH-PBBs). nih.gov

It is highly probable that N,N'-Bis(2,4,6-tribromophenyl)adipamide undergoes a similar stepwise reductive debromination upon exposure to UV light. This would result in a series of metabolites with fewer bromine atoms attached to the phenyl rings. The process would likely generate a complex mixture of partially debrominated congeners before any cleavage of the more stable adipamide (B165785) backbone occurs.

| Reaction Pathway | Potential Photodegradation Products (Illustrative) |

|---|---|

| Sequential Hydrodebromination | N-(2,4-dibromophenyl)-N'-(2,4,6-tribromophenyl)adipamide |

| N,N'-Bis(2,4-dibromophenyl)adipamide | |

| N-(4-bromophenyl)-N'-(2,4-dibromophenyl)adipamide | |

| N,N'-Bis(phenyl)adipamide (fully debrominated) |

The thermal decomposition of N,N'-Bis(2,4,6-tribromophenyl)adipamide is expected to be complex, involving mechanisms observed in both polyamides and other brominated flame retardants. Research on aliphatic polyamides, such as nylon 6,6 (polyhexamethylene adipamide), shows that a primary degradation pathway involves the scission of the C-N bond in the amide group. dtic.milnist.gov For brominated flame retardants like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), thermal decomposition can produce 2,4,6-tribromophenol and other products, which can then serve as precursors for the formation of toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). nih.govresearchgate.net

The thermal degradation of N,N'-Bis(2,4,6-tribromophenyl)adipamide would likely proceed through several competing pathways:

Amide Bond Scission: Cleavage of the C-N bond, similar to polyamides, would release 2,4,6-tribromoaniline radicals or related molecules. nist.gov

C-Br Bond Fission: Homolytic cleavage of the carbon-bromine bonds would release bromine radicals. These radicals are key to the flame retardant mechanism but can also participate in secondary reactions to form HBr or other brominated species.

Adipamide Backbone Decomposition: The central aliphatic chain can undergo cyclization and further fragmentation, producing carbon dioxide, water, and various hydrocarbons, as seen in the degradation of N,N'-di-n-butyladipamide, a model compound for nylon polymers. dtic.mil

These primary reactions can lead to a variety of secondary products, including the potential for PBDD/F formation, especially during incomplete combustion or pyrolysis in the presence of oxygen sources. nih.gov

| Degradation Pathway | Potential Primary Products | Potential Secondary Products |

|---|---|---|

| Amide Bond Scission | 2,4,6-tribromoaniline | Polybrominated dibenzo-p-dioxins/furans (PBDD/Fs) |

| C-Br Bond Fission | Bromine radicals (Br•) | Hydrogen bromide (HBr) |

| Adipamide Backbone Decomposition | Carbon dioxide (CO2), Hydrocarbons | - |

Biotic Transformation and Biodegradation Research

Biotic degradation relies on the metabolic activity of microorganisms to transform or mineralize chemical compounds. For a complex molecule like N,N'-Bis(2,4,6-tribromophenyl)adipamide, biodegradation would require enzymatic systems capable of both dehalogenation and cleavage of the amide bond.

The first and often rate-limiting step in the biodegradation of highly halogenated aromatic compounds is dehalogenation. nih.govnih.gov Microorganisms have evolved various enzyme systems to cleave carbon-halogen bonds. These processes can be broadly categorized as:

Reductive Dehalogenation: This process, common under anaerobic conditions, involves the replacement of a halogen atom with a hydrogen atom. It is catalyzed by enzymes known as reductive dehalogenases. nih.govresearchgate.net This is a key pathway for the degradation of many halogenated pollutants.

Oxidative Dehalogenation: Under aerobic conditions, enzymes such as monooxygenases or dioxygenases can incorporate oxygen atoms into the aromatic ring, leading to the destabilization and eventual removal of the halogen substituent. mdpi.com

Research on 2,4,6-tribromophenol (TBP) has shown that it can be degraded by various microbes through these pathways. nih.govnih.gov For N,N'-Bis(2,4,6-tribromophenyl)adipamide, it is expected that microbial communities would first need to perform sequential dehalogenation of the tribromophenyl rings before the central carbon structure can be further metabolized.

Complete mineralization of N,N'-Bis(2,4,6-tribromophenyl)adipamide requires not only the removal of bromine atoms but also the cleavage of the adipamide linkage. This cleavage is accomplished by enzymes with amidase or peptidase activity, which catalyze the hydrolysis of amide bonds. nih.gov

While no specific studies have identified bacterial strains that degrade N,N'-Bis(2,4,6-tribromophenyl)adipamide, research on related compounds provides insight into potential candidates. Several bacterial strains have been identified that can degrade 2,4,6-tribromophenol, the aromatic component. These include:

Ochrobactrum sp. strain TB01: This strain can utilize TBP as its sole source of carbon and energy, degrading it via sequential reductive debromination. nih.gov

Rhodococcus erythropolis and Pseudomonas fluorescens: These common soil bacteria have demonstrated the ability to degrade TBP, particularly in the presence of a co-substrate. uniba.skresearchgate.net

Synthetic Anaerobic Community: A consortium including Dehalobacter sp., Clostridium sp., and Desulfatiglans sp. has been shown to achieve complete mineralization of TBP to CO2. nih.gov

For the complete breakdown of N,N'-Bis(2,4,6-tribromophenyl)adipamide, it is likely that a microbial consortium would be required. mdpi.com Such a community would need to possess a combination of dehalogenase enzymes to attack the C-Br bonds and amidase enzymes to cleave the central adipamide chain, thereby breaking the molecule into smaller, more easily metabolized components like adipic acid and debrominated anilines.

Long-Term Environmental Stability Considerations:Without studies on its degradation under various environmental conditions (e.g., biotic, abiotic, photolytic), it is not possible to make an informed assessment of the long-term environmental stability of N,N'-Bis(2,4,6-tribromophenyl)adipamide. Its persistence in soil, water, and sediment remains unquantified in the available scientific literature.

Due to this critical information gap, the creation of a detailed and scientifically robust article adhering to the requested structure and content is not feasible at this time. Further research is needed to elucidate the environmental behavior of N,N'-Bis(2,4,6-tribromophenyl)adipamide to understand its potential impact on ecosystems.

Derivatives and Analogues of N,n Bis 2,4,6 Tribromophenyl Adipamide

Synthesis and Mechanistic Exploration of Structural Analogues

The synthesis of structural analogues of N,N'-Bis(2,4,6-tribromophenyl)adipamide allows for a systematic investigation into how molecular architecture influences macroscopic properties. Key modifications include altering the length of the aliphatic backbone and varying the substituents on the aromatic rings.

The length of the dicarboxylic acid chain, which forms the backbone of the bis-amide, is a critical parameter that can influence the thermal properties and flexibility of the resulting molecule. While direct studies on N,N'-Bis(2,4,6-tribromophenyl) analogues with varying backbone lengths are not extensively documented in publicly available literature, established synthetic routes for amides can be readily adapted for this purpose. The general synthesis involves the condensation reaction between a dicarboxylic acid (or its more reactive acyl chloride derivative) and a substituted aniline (B41778).

A homologous series of bis-amides can be prepared by reacting 2,4,6-tribromoaniline (B120722) with a series of α,ω-dicarboxylic acids of varying lengths (e.g., succinic acid, glutaric acid, pimelic acid). The reaction is typically carried out in the presence of a coupling agent or by converting the dicarboxylic acid to its corresponding diacyl chloride for enhanced reactivity.

Studies on other bis-amide systems have shown a clear odd-even effect in their thermal properties depending on the number of methylene (B1212753) groups in the spacer. nih.govnih.govacs.org This effect, which influences the melting point and enthalpy of fusion, is attributed to differences in crystal packing and hydrogen bonding arrangements between molecules with odd and even numbers of carbon atoms in the aliphatic chain. nih.gov It is plausible that a similar trend would be observed for the N,N'-Bis(2,4,6-tribromophenyl) series, which could have significant implications for their processing and performance as flame retardants.

Table 1: Potential N,N'-Bis(2,4,6-tribromophenyl)alkanamide Analogues with Varying Backbone Lengths

| Dicarboxylic Acid Precursor | Resulting Bis-Amide Analogue | Aliphatic Chain Length (n) |

| Succinic acid | N,N'-Bis(2,4,6-tribromophenyl)succinamide | 4 |

| Glutaric acid | N,N'-Bis(2,4,6-tribromophenyl)glutaramide | 5 |

| Adipic acid | N,N'-Bis(2,4,6-tribromophenyl)adipamide | 6 |

| Pimelic acid | N,N'-Bis(2,4,6-tribromophenyl)pimelamide | 7 |

| Suberic acid | N,N'-Bis(2,4,6-tribromophenyl)suberamide | 8 |

This table presents a hypothetical series of analogues based on standard organic synthesis principles.

Varying the halogen substituents on the phenyl rings is another key strategy for modifying the properties of the parent compound. This can be achieved by starting with different halogenated anilines in the synthesis. For instance, using 2,4,6-trichloroaniline (B165571) or 2,4,6-trifluoroaniline (B1293507) would yield the corresponding chlorinated or fluorinated analogues.

The nature and position of the halogen atoms are expected to have a profound impact on the compound's flame retardant efficacy. The effectiveness of halogen-based flame retardants is generally attributed to their ability to interrupt the radical chain reactions in the gas phase during combustion. mdpi.com The bond strength of the carbon-halogen bond influences the temperature at which the halogen radical is released, with the general trend being C-I < C-Br < C-Cl < C-F. Therefore, bromo- and chloro-substituted analogues are often more effective as gas-phase flame retardants than their fluoro-counterparts.

Furthermore, the degree of halogenation can be varied. Synthesizing analogues with one or two halogen atoms per aromatic ring would allow for a systematic study of how halogen loading affects flame retardancy and other material properties.

Table 2: Potential Analogues with Modified Aromatic Ring Substituents

| Aniline Precursor | Resulting Bis-Amide Analogue | Aromatic Ring Substituents |

| 2,4,6-Trichloroaniline | N,N'-Bis(2,4,6-trichlorophenyl)adipamide | 2,4,6-Trichloro |

| 2,4,6-Trifluoroaniline | N,N'-Bis(2,4,6-trifluorophenyl)adipamide | 2,4,6-Trifluoro |

| 4-Bromoaniline | N,N'-Bis(4-bromophenyl)adipamide | 4-Bromo |

| 2,4-Dibromoaniline | N,N'-Bis(2,4-dibromophenyl)adipamide | 2,4-Dibromo |

This table presents a hypothetical series of analogues based on established synthetic methodologies.

Comparative Computational Studies of Related Compounds

In the absence of extensive experimental data on a wide range of N,N'-Bis(2,4,6-tribromophenyl)adipamide analogues, computational studies serve as a powerful tool for predicting their properties and understanding structure-reactivity relationships. Techniques such as Density Functional Theory (DFT) can be employed to model the electronic structure, geometry, and reactivity of these molecules.

For brominated flame retardants in general, quantitative structure-activity relationship (QSAR) models have been developed to correlate molecular structure with biological and environmental effects. researchgate.net These models often use physicochemical parameters such as lipophilicity (logP), electronic properties (e.g., frontier molecular orbital energies), and steric descriptors to predict the behavior of the compounds. researchgate.net

Similarly, altering the halogen substituents would modify the electronic properties of the molecule. The electronegativity and size of the halogen atoms would influence the charge distribution on the aromatic rings and the strength of the amide N-H bond, potentially affecting hydrogen bonding networks and thermal stability.

Computational modeling can be used to predict a range of properties for novel analogues of N,N'-Bis(2,4,6-tribromophenyl)adipamide before their synthesis. These predictions can guide experimental efforts by identifying candidates with desirable characteristics.

Key properties that can be predicted include:

Thermal Stability: The bond dissociation energies of the weakest bonds in the molecule can be calculated to estimate the onset of thermal decomposition. This is particularly relevant for the carbon-halogen bonds, as their cleavage is a key step in the flame retardant mechanism.

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and potential for electronic interactions.

Spectroscopic Properties: Computational methods can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, which can aid in the characterization of newly synthesized compounds.

By building a database of computed properties for a series of virtual analogues, researchers can identify trends and develop predictive models to accelerate the discovery of new and improved materials.

Mechanistic Insights from Related Bis-Amides

The thermal decomposition mechanism of bis-amides is of fundamental importance for understanding their performance as flame retardants. While specific mechanistic studies on N,N'-Bis(2,4,6-tribromophenyl)adipamide are scarce, insights can be drawn from studies on other bis-amide compounds.

The thermal degradation of bis-amides can proceed through various pathways, including cleavage of the amide bond, the aliphatic linker, or the bonds connecting the amide to the aromatic rings. The presence of the tribromophenyl groups is expected to significantly influence the decomposition pathway. At elevated temperatures, the C-Br bonds are likely to be the weakest links, leading to the release of bromine radicals. These radicals can then interfere with the combustion process in the gas phase.

Furthermore, the amide linkages themselves can undergo complex reactions at high temperatures, potentially leading to the formation of a char layer. This char can act as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles. The structure of the bis-amide, including the length of the aliphatic chain and the nature of the aromatic substituents, will play a crucial role in determining the efficiency of char formation.

Studies on the thermal decomposition of other organobromine compounds and polyamides provide a framework for understanding the likely mechanistic pathways for N,N'-Bis(2,4,6-tribromophenyl)adipamide and its analogues.

Theoretic Impact of Structural Modifications on Degradation Pathways

While specific experimental studies on the degradation pathways of N,N'-Bis(2,4,6-tribromophenyl)adipamide and its derivatives are limited, the theoretical impact of structural modifications can be extrapolated from extensive research on other brominated flame retardants (BFRs) and analogous chemical structures like polyamides and aromatic amides. The degradation of this compound, whether through biotic or abiotic processes, is primarily dictated by the stability and reactivity of its three key components: the carbon-bromine (C-Br) bonds, the tribrominated phenyl rings, and the aliphatic adipamide (B165785) linker. Modifications to any of these components would predictably alter the molecule's susceptibility to degradation mechanisms such as photodegradation, microbial degradation, and thermal decomposition.

Modifications to the Tribromophenyl Groups

The tribromophenyl moieties are the most prominent features of the molecule and are critical to its function as a flame retardant. They are also primary sites for initiating degradation.

Degree and Position of Bromination: The number and location of bromine atoms on the phenyl rings are paramount to the molecule's stability.

Impact on Photodegradation: Photolytic cleavage of the C-Br bond is a major degradation pathway for many brominated aromatics. nih.gove3s-conferences.orge3s-conferences.orgresearchgate.net Highly brominated compounds generally endure lower excitation energies, making them susceptible to photodegradation. nih.gov It is theorized that reducing the number of bromine substituents would decrease the rate of initial debromination. The degradation often proceeds via sequential reductive debromination, forming lesser-brominated, and potentially more mobile, intermediates. nih.gove3s-conferences.orge3s-conferences.orgresearchgate.net Computational studies on other BFRs suggest that debromination is most likely to occur at positions where the C-Br bond experiences the largest stretching in its first excited state. nih.gov

Impact on Microbial Degradation: The high degree of bromination typically confers significant resistance to microbial attack. nih.govresearchgate.net The electronic and steric effects of the bulky bromine atoms can hinder the enzymatic activity required for ring cleavage. nih.gov Therefore, a derivative with fewer bromine atoms would theoretically be more susceptible to microbial degradation. The removal of halogen atoms is often a key detoxification step, allowing further enzymatic conversion of the aromatic compound into aliphatic metabolites. nih.gov

Nature of Halogen Substituents: Replacing bromine with other halogens would have a predictable effect based on carbon-halogen bond strengths (C-F > C-Cl > C-Br > C-I).

Fluorinated Analogue: A derivative where bromine is replaced by fluorine would be significantly more resistant to both reductive dehalogenation and nucleophilic attack, rendering it highly persistent.

Chlorinated Analogue: Replacing bromine with chlorine would increase the molecule's stability. The stronger C-Cl bond would slow the rate of photodegradation and reductive dehalogenation, likely increasing its environmental persistence.

Modifications to the Adipamide Linker

The central adipamide linker connects the two aromatic rings and provides sites for hydrolytic cleavage.

Aliphatic Chain Length: The length of the dicarboxylic acid chain (adipic acid being a C6 chain) influences the molecule's flexibility, crystallinity, and accessibility to enzymatic attack.

Shorter Chains (e.g., Succinamide - C4): A shorter aliphatic chain would decrease the distance between the two bulky tribromophenyl groups. This could increase steric hindrance, potentially shielding the amide bonds from enzymatic hydrolysis by amidases. researchgate.net

Amide Bond Modification: The amide bond is a critical linkage susceptible to hydrolysis.

Hydrolytic Stability: The amide bonds in N,N'-Bis(2,4,6-tribromophenyl)adipamide are susceptible to cleavage by amidase enzymes or under strong acidic or alkaline conditions, which would break the molecule into adipic acid and 2,4,6-tribromoaniline. nih.govnih.govvedantu.comresearchgate.net The rate of this hydrolysis is a key factor in its degradation pathway.

Replacement with Ester Linkages: If the amide linkages were replaced with ester linkages, forming an analogous polyester, the degradation pathway would shift from enzymatic attack by amidases to attack by esterases. Depending on the specific enzymes present in a given environment, this could either accelerate or decelerate the rate of cleavage.

Replacement with Ether Linkages: An ether linkage (as seen in polybrominated diphenyl ethers) would be significantly more resistant to hydrolysis, greatly increasing the persistence of the molecule by removing a primary cleavage site.

The following table summarizes the theoretic impact of these structural modifications.

| Structural Modification | Component Modified | Predicted Impact on Degradation Rate | Rationale for Predicted Impact |

|---|---|---|---|

| Reduced number of bromine atoms (e.g., dibromophenyl) | Aromatic Rings | Increase | Reduces steric hindrance for enzymatic attack and may slow the rate of initial photolytic debromination, but increases overall susceptibility to microbial ring cleavage. nih.gov |

| Replacement of Bromine with Chlorine | Aromatic Rings | Decrease | The C-Cl bond is stronger than the C-Br bond, increasing resistance to reductive dehalogenation and photodegradation. |

| Shortening of aliphatic chain (e.g., from adipamide to succinamide) | Aliphatic Linker | Decrease | Increases steric hindrance between the phenyl rings, potentially limiting enzymatic access to the amide bonds. researchgate.net |

| Lengthening of aliphatic chain (e.g., from adipamide to sebacamide) | Aliphatic Linker | Increase | Increases molecular flexibility and may provide additional sites for oxidative attack, potentially accelerating biodegradation. researchgate.netuni-konstanz.de |

| Replacement of Amide with Ester Linkage | Linkage | Variable | Shifts enzymatic susceptibility from amidases to esterases. The overall rate would depend on the specific enzymatic environment. |

| Replacement of Amide with Ether Linkage | Linkage | Significant Decrease | Ether bonds are highly resistant to hydrolysis compared to amide bonds, removing a primary cleavage pathway. |

Future Research Directions and Unexplored Chemical Dimensions

Development of Novel Synthetic Strategies for Enhanced Atom Economy

The efficiency and environmental impact of chemical synthesis are paramount. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a critical metric in green chemistry. Future research should prioritize the development of synthetic routes to N,N'-Bis(2,4,6-tribromophenyl)adipamide that maximize atom economy, moving beyond traditional methods that may generate significant waste.

| Synthetic Strategy | Reactants | Key Byproduct(s) | Potential Atom Economy | Research Focus |

|---|---|---|---|---|

| Conventional Acyl Chloride Route | Adipoyl chloride + 2,4,6-Tribromoaniline (B120722) | Hydrogen Chloride (HCl) | Moderate | Baseline for comparison |

| Direct Catalytic Amidation | Adipic acid + 2,4,6-Tribromoaniline | Water (H₂O) | High | Development of efficient and recyclable catalysts |

| Mechanochemical Synthesis | Adipic acid + 2,4,6-Tribromoaniline | Water (H₂O) | High | Optimization of reaction conditions (milling frequency, time) |

In-depth Mechanistic Investigations of Bromine Release Pathways

Understanding the pathways by which bromine is released from N,N'-Bis(2,4,6-tribromophenyl)adipamide is crucial for evaluating both its flame retardant efficacy and its potential environmental degradation. Bromine release is often the key step in the gas-phase flame retardant mechanism of such compounds, but it is also a primary step in their environmental transformation. Future research should focus on elucidating these mechanisms under various conditions, such as thermal stress (pyrolysis) and light exposure (photolysis).

Thermal degradation studies on similar polyamide structures suggest that the amide linkage can be a point of initial cleavage. For this compound, research should investigate the competitive scission of the C-N (amide) bond versus the C-Br (aryl) bond. It is hypothesized that initial homolytic cleavage of a C-Br bond could occur, releasing a bromine radical that contributes to flame retardancy. Alternatively, cleavage of the amide bond could yield 2,4,6-tribromophenylaminyl radicals and adipoyl-derived radicals.

Similarly, photolytic degradation pathways need to be explored. Studies on other brominated aromatics have shown that UV irradiation can induce reductive debromination. Investigating the photostability of N,N'-Bis(2,4,6-tribromophenyl)adipamide in different media (e.g., water, organic solvents, solid state) will be essential. Advanced techniques such as laser flash photolysis coupled with transient absorption spectroscopy could be used to identify reactive intermediates and map out the primary photochemical events.

Advanced Predictive Modeling for Environmental Transformations

Predictive models are indispensable tools for assessing the environmental fate and transport of chemicals, providing insights where experimental data is scarce. For N,N'-Bis(2,4,6-tribromophenyl)adipamide, a comprehensive modeling approach is needed to predict its behavior in various environmental compartments, including air, water, soil, and sediment.

The first step in this direction is the experimental determination of fundamental physicochemical properties, which are critical inputs for any fate model. These include water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kₒw). Once these parameters are known, multimedia fate models like E-FAST or SimpleBox can be employed to predict the compound's distribution and persistence in the environment.

Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning platforms can be developed and trained to predict transformation rates. For example, models could be built to estimate the rates of abiotic degradation processes like hydrolysis and photolysis, as well as biotic degradation (biodegradation). These predictive tools are crucial for proactive environmental risk assessment and for prioritizing chemicals for more detailed experimental investigation.

| Parameter/Model | Research Objective | Required Data/Approach | Anticipated Outcome |

|---|---|---|---|

| Physicochemical Properties | Determine fundamental properties for model input. | Experimental measurement of solubility, vapor pressure, Kₒw. | Accurate input parameters for fate models. |

| Multimedia Fate Models (e.g., E-FAST) | Predict environmental distribution and persistence. | Application of models using experimentally derived properties. | Estimation of concentrations in air, water, soil. |

| QSAR/Machine Learning Models | Predict degradation rates and potential for bioaccumulation. | Development of models based on molecular structure and data from analogous compounds. | Screening-level assessment of environmental risk. |

Exploration of N,N'-Bis(2,4,6-tribromophenyl)adipamide as a Progenitor for Functional Materials (focusing on chemical transformations)

Beyond its role as a flame retardant, the unique structure of N,N'-Bis(2,4,6-tribromophenyl)adipamide offers intriguing possibilities for its use as a building block, or progenitor, for novel functional materials. This research direction focuses on leveraging its chemical functionalities—the aromatic rings, bromine substituents, and amide linkages—through targeted chemical transformations.

One potential avenue is the use of the molecule as a monomer in polymerization after suitable modification. For example, catalytic de-bromination followed by functionalization of the aromatic rings (e.g., through lithiation and subsequent reaction with electrophiles) could introduce polymerizable groups. The resulting monomers could be used to synthesize novel polyamides or other polymers with highly tailored properties, such as high refractive indices or specific thermal characteristics, imparted by the rigid aromatic core.

Another area of exploration is the use of the compound as a ligand precursor for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The amide groups could be hydrolyzed to yield 2,4,6-tribromoaniline and adipic acid, or the aromatic rings could be functionalized with coordinating groups (e.g., carboxylates, pyridyls). The resulting ligands could then be reacted with metal ions to form porous materials with potential applications in gas storage, separation, or catalysis. The presence of heavy bromine atoms could also impart interesting photophysical properties to the resulting materials.

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A synergistic approach that combines experimental and computational methods will be essential for a holistic understanding of N,N'-Bis(2,4,6-tribromophenyl)adipamide. Computational chemistry, particularly using Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, bonding, and reactivity, which can guide and interpret experimental findings.

Future research should employ an integrated strategy. For instance, in studying bromine release, DFT calculations can be used to compute the bond dissociation energies for the C-Br and C-N bonds, predicting the weakest link and the most likely initial step in thermal degradation. These predictions can then be tested experimentally through pyrolysis-GC-MS analysis. Similarly, computational models can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra, aiding in the characterization of the compound and its transformation products. In the development of new synthetic routes, computational screening of potential catalysts can help identify the most promising candidates for experimental validation, saving significant time and resources. This integrated loop of prediction, experimentation, and validation represents the most robust path forward for comprehensively understanding the chemical dimensions of N,N'-Bis(2,4,6-tribromophenyl)adipamide.

Q & A

Q. What are the standard synthetic routes for N,N'-Bis(2,4,6-tribromophenyl)adipamide, and how can reaction conditions be optimized to minimize impurities?

The compound is synthesized via condensation reactions between adipoyl chloride and 2,4,6-tribromoaniline. Optimizing stoichiometric ratios (e.g., 1:2 molar ratio of adipoyl chloride to tribromoaniline) and reaction temperature (typically 60–80°C) can reduce side products like unreacted intermediates. Purification via recrystallization from ethanol or column chromatography is critical to achieve ≥98% purity, as noted in analogous brominated amide syntheses . Monitoring by thin-layer chromatography (TLC) or HPLC during synthesis helps identify and mitigate impurities.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing N,N'-Bis(2,4,6-tribromophenyl)adipamide?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the absence of unreacted aniline groups (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and the presence of adipamide backbone protons (δ 1.5–2.5 ppm).

- X-ray Diffraction (XRD): Single-crystal XRD resolves molecular geometry, bond lengths (e.g., C-Br bonds ≈1.89 Å), and hydrogen-bonding patterns, as demonstrated in structurally similar sulfonamide adipamide derivatives .

- Elemental Analysis: Validates stoichiometry (C, H, N, Br content) to confirm purity .

Q. How should researchers handle N,N'-Bis(2,4,6-tribromophenyl)adipamide to ensure safety during laboratory experiments?

Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of fine particles. Storage at -20°C in airtight containers prevents degradation, as recommended for brominated analogs . Spills should be contained using inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic insights explain the thermal degradation pathways of N,N'-Bis(2,4,6-tribromophenyl)adipamide under varying oxygen concentrations?

Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) reveals degradation products such as hydrogen bromide (HBr) and tribromophenol. Under oxidative conditions (e.g., 500°C in air), the adipamide backbone undergoes cleavage, releasing brominated aromatic fragments. Kinetic studies using Flynn-Wall-Ozawa methods can quantify activation energy (~150–200 kJ/mol) and degradation mechanisms .

Q. How does the bromine substitution pattern influence the compound’s flame-retardant efficiency in polymer composites?

Comparative studies with non-brominated adipamides show that the 2,4,6-tribromophenyl groups enhance flame retardancy by releasing HBr radicals, which scavenge combustion chain-propagating radicals (e.g., OH·). Cone calorimetry tests (e.g., UL94) quantify peak heat release rate (pHRR) reductions (~30–40%) in polypropylene composites. Synergistic effects with antimony trioxide (Sb₂O₃) further improve performance .

Q. What computational approaches predict the environmental persistence and bioaccumulation potential of N,N'-Bis(2,4,6-tribromophenyl)adipamide?